molecular formula C21H15N3O5 B2678251 N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396673-79-2

N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2678251
CAS No.: 1396673-79-2
M. Wt: 389.367
InChI Key: PBWBTAWZQOTQJZ-UHFFFAOYSA-N
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Description

N-(5-((Naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1396673-79-2) is a synthetic organic compound with a molecular formula of C21H15N3O5 and a molecular weight of 389.4 g/mol . This complex molecule is built around a 1,3,4-oxadiazole core, which is a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom. This central heterocycle is functionalized with a (naphthalen-1-yloxy)methyl group and is linked via an amide bond to a benzo[d][1,3]dioxole (also known as 1,3-benzodioxole) carboxamide unit . The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry and material science due to its hydrogen bonding capacity, metabolic stability, and diverse biological activities. While specific biological data for this exact compound is not available in the public domain, analogous compounds featuring the 1,3,4-oxadiazole ring have been investigated for various therapeutic applications, including as agents for nonsense mutation suppression and cancer . Similarly, the benzo[d][1,3]dioxole moiety is a common pharmacophore found in biologically active molecules. This compound is offered as a high-purity chemical building block for researchers exploring new chemical entities in areas such as drug discovery, agrochemical development, and material science. It is intended for use in vitro experiments and early-stage R&D. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[5-(naphthalen-1-yloxymethyl)-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5/c25-20(14-8-9-17-18(10-14)28-12-27-17)22-21-24-23-19(29-21)11-26-16-7-3-5-13-4-1-2-6-15(13)16/h1-10H,11-12H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWBTAWZQOTQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(O3)COC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C21_{21}H15_{15}N3_{3}O5_{5}
  • Molecular Weight : 389.4 g/mol
  • CAS Number : 1396673-79-2

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole derivatives. These compounds have shown promising activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismsActivity LevelReference
Compound AStaphylococcus aureusHigh
Compound BEscherichia coliModerate
Compound CCandida albicansHigh

The mechanisms by which these compounds exert their biological effects are crucial for understanding their potential therapeutic applications. The oxadiazole moiety is known to inhibit specific enzymes involved in bacterial cell wall synthesis and disrupt biofilm formation.

  • Enzyme Inhibition : Compounds have been shown to inhibit enzymes like β-lactamase, which is responsible for antibiotic resistance in bacteria.
  • Biofilm Disruption : They prevent the formation of biofilms in both Gram-positive and Gram-negative bacteria, making them effective in treating chronic infections.

Case Study 1: Efficacy Against Biofilms

A recent study evaluated the efficacy of N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole derivatives against biofilms formed by Pseudomonas aeruginosa. Results indicated that these compounds significantly reduced biofilm density compared to controls.

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests were conducted on various eukaryotic cell lines to assess the safety profile of these compounds. The results demonstrated that while some derivatives exhibited antimicrobial activity, they maintained low toxicity levels against normal human cells.

Research Findings

Recent research highlights the following findings regarding the biological activity of N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole:

  • Antioxidant Properties : Some derivatives have demonstrated antioxidant activity which may contribute to their overall therapeutic efficacy.
  • Synergistic Effects : Combinations with existing antibiotics have shown enhanced efficacy against resistant strains.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of oxadiazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In Vitro Studies : Compounds derived from 1,3,4-oxadiazoles have shown promising results in inhibiting the proliferation of glioblastoma cells (LN229) through mechanisms that induce apoptosis and DNA damage .
  • In Vivo Studies : In a model using Drosophila melanogaster, certain derivatives demonstrated effective reductions in glucose levels, suggesting potential applications in diabetes management alongside their anticancer properties .

Antiviral Activity

The antiviral potential of oxadiazole derivatives has also been explored. Some studies report moderate to high antiviral activity against HIV-1 for related compounds. The mechanism often involves interference with viral replication processes .

Biological Mechanisms

The biological activity of N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can be attributed to several factors:

  • Structure-Activity Relationship (SAR) : The structural components significantly influence the biological activity. The naphthalene moiety contributes to hydrophobic interactions that enhance binding affinity to biological targets.
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions with target proteins involved in cancer progression and viral replication. These insights can guide further optimization of the compound for enhanced efficacy .

Study 1: Anticancer Efficacy

A study conducted on a series of naphthyl-substituted 1,3,4-oxadiazoles revealed that specific derivatives exhibited significant growth inhibition rates against various cancer cell lines such as OVCAR-8 and NCI-H40. Percent growth inhibition (PGI) values ranged from 51.88% to 86.61% across different tested concentrations .

Study 2: Antiviral Activity Assessment

Research focusing on the antiviral properties of oxadiazole derivatives highlighted several compounds that effectively inhibited HIV replication in vitro. The findings suggest that modifications to the oxadiazole ring can enhance antiviral potency .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the evidence, focusing on heterocyclic cores, substituents, synthetic routes, and reported activities.

Structural Analogues with 1,3,4-Oxadiazole Cores

(a) 5-Naphthyl-Substituted 1,3,4-Oxadiazole Derivatives ()

  • Key Differences: describes 1-(substituted)-2-({5-[(naphthalen-1/2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone derivatives, which replace the carboxamide group with a sulfanyl ethanone chain. highlights positional isomers with naphthalen-5-yloxy groups instead of naphthalen-1-yloxy. The 1-yloxy isomer in the target compound may exhibit superior steric interactions in biological systems due to proximal substituent orientation .
  • Activity :
    • Compounds in demonstrated antioxidant activity, suggesting that the 1,3,4-oxadiazole scaffold combined with naphthyloxy groups is pharmacologically relevant .

(b) Bis-1,3,4-Oxadiazole Derivatives ()

  • Key Differences: These compounds feature bis-oxadiazole cores with nitro and methoxy substituents, contrasting with the target’s mono-oxadiazole structure. The nitro group enhances electron-withdrawing effects but may reduce metabolic stability .
  • Activity :
    • Anti-inflammatory activity was reported, indicating that oxadiazole derivatives with polar substituents (e.g., nitro, hydroxy) can modulate inflammatory pathways .
Heterocyclic Analogues with Alternative Cores

(a) Thiazole-Based Carboxamides ()

  • Key Differences :
    • Compounds such as 1-(benzo[d][1,3]dioxol-5-yl)-N-(5-(morpholine-4-carbonyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide () replace the oxadiazole with a thiazole ring. Thiazoles offer greater conformational flexibility but lower aromatic stabilization compared to oxadiazoles .

(b) Isoxazole Derivatives ()

  • Key Differences: N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide replaces the oxadiazole with an isoxazole, altering electronic properties and bioavailability.
Substituent Effects on Bioactivity
  • Naphthyloxy vs. Aryloxy Groups :
    • The naphthalen-1-yloxy group in the target compound provides greater lipophilicity and steric bulk compared to simpler phenyl or morpholine substituents (e.g., ), which may enhance membrane permeability .
  • Carboxamide vs. Sulfanyl/Ester Groups: The carboxamide moiety in the target compound enables hydrogen bonding with biological targets, unlike sulfanyl ethanone () or ester-linked derivatives, which prioritize hydrophobic interactions .

Q & A

Q. What are the optimized synthetic routes for preparing this compound with high purity?

Methodological Answer: The synthesis typically involves multi-step reactions:

Oxadiazole Core Formation : Cyclocondensation of carboxylic acid hydrazides with nitriles or via click chemistry using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). demonstrates the use of CuSO₄·5H₂O and sodium ascorbate for oxadiazole-triazole hybrids, achieving >99% purity .

Naphthalene Coupling : Etherification of the oxadiazole intermediate with 1-naphthol derivatives under Mitsunobu conditions (e.g., triphenylphosphine/diethyl azodicarboxylate) .

Purification : Column chromatography (silica gel, CHCl₃/MeOH gradient) or recrystallization from ethanol/water mixtures .

Q. Key Parameters :

StepCatalyst/ReagentsTemperatureTimeYield
OxadiazoleCuSO₄, NaAscRT12–24 h70–85%
CouplingPPh₃, DEAD0–5°C4–6 h60–75%

Q. How can structural confirmation and purity assessment be performed?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., oxadiazole C=O at ~165 ppm, naphthalene protons at 7.2–8.5 ppm) .
  • HPLC-MS : Reverse-phase C18 column (ACN/H₂O + 0.1% formic acid) to verify purity >95% and molecular ion peaks .
  • Elemental Analysis : Validate empirical formula (e.g., C₂₁H₁₅N₃O₅) with <0.4% deviation .

Q. What solvents and conditions are optimal for solubility studies?

Methodological Answer:

  • Polar Solvents : DMSO or DMF for stock solutions (10 mM).
  • Aqueous Buffers : Test solubility in PBS (pH 7.4) with 0.1% Tween-80 for biological assays. Precipitation thresholds are determined via UV-Vis spectroscopy (λ = 260–300 nm) .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data for regioisomeric products?

Methodological Answer:

  • 2D NMR (COSY, NOESY) : Differentiate naphthalene-1-yl vs. naphthalene-2-yl regioisomers through cross-peak patterns .
  • X-ray Crystallography : Resolve ambiguous NOE signals by crystallizing the compound and analyzing unit cell parameters .
  • DFT Calculations : Compare experimental ¹³C shifts with computed values (B3LYP/6-31G* basis set) to confirm substituent positions .

Q. What mechanistic insights exist for oxadiazole ring formation under catalytic conditions?

Methodological Answer:

  • CuAAC Mechanism : Cu(I) activates terminal alkynes, forming a π-complex that reacts with azides to generate triazole-oxadiazole hybrids. supports a stepwise [3+2] cycloaddition .
  • Palladium Catalysis : For nitroarene precursors, Pd(OAc)₂ facilitates reductive cyclization with CO surrogates (e.g., formic acid) to form oxadiazoles (see ) .

Q. Reaction Pathway :

Nitro group reduction to amine.

Cyclization with adjacent carbonyl to form oxadiazole.

Byproduct analysis (e.g., H₂O, NH₃) via GC-MS .

Q. How to model the compound’s interactions with biological targets computationally?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., kinases, GPCRs) and assign partial charges via AMBER forcefields.
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories with explicit solvent models (TIP3P water) .
  • SAR Analysis : Compare with analogs (e.g., benzo[d][1,3]dioxole derivatives in ) to identify critical substituents for activity .

Q. What strategies improve compound stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC. Oxadiazoles are prone to hydrolysis at pH > 9 .
  • Light Sensitivity : Store in amber vials at –20°C; UV irradiation studies (254 nm) show 90% stability over 72 hours .
  • Lyophilization : Formulate with trehalose (1:1 w/w) to prevent aggregation in aqueous media .

Q. How to assess biological activity in neurological or anticancer assays?

Methodological Answer:

  • Anticonvulsant Models : MES/scPTZ tests in rodents (ED₅₀ calculation) for benzo[d][1,3]dioxole analogs () .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (IC₅₀ values) with cisplatin as a control.
  • Target Engagement : Western blotting for apoptosis markers (e.g., caspase-3, PARP) .

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